

AZD5213: A Technical Overview of Safety and Tolerability in Early Clinical Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5213 is a potent and selective histamine H3 receptor antagonist and inverse agonist that was developed for the potential treatment of various neurological and psychiatric disorders. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonism of this receptor is hypothesized to enhance neurotransmitter release, thereby offering potential therapeutic benefits. This technical guide provides an in-depth overview of the safety and tolerability profile of AZD5213 as established in early-phase clinical studies. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the key safety considerations for this compound.

Core Safety and Tolerability Findings

Across early-stage clinical trials, **AZD5213** was generally administered orally to healthy volunteers in single ascending dose (SAD) and multiple ascending dose (MAD) studies. The most frequently observed and dose-limiting adverse effects were related to sleep disturbances.

Data Presentation: Adverse Events in Early-Stage Trials



The following tables summarize the key quantitative data on adverse events (AEs) observed in the early clinical development of **AZD5213**.

Table 1: Summary of Single Ascending Dose (SAD)

Study in Healthy Volunteers (Study D3030C00001)

Dose Group	Number of Subjects (AZD5213/Placebo)	Most Frequent Adverse Events	Key Tolerability Findings
0.1 mg - 20 mg	6 per cohort / 2 per cohort	Mild to moderate nausea, headache	Generally well- tolerated.
30 mg - 80 mg	6 per cohort / 2 per cohort	Night sweats, nausea, sleep disturbance, feeling hot[1]	Increased frequency of adverse events observed.
50 mg	6	Worsening of sleep quality reported as a "difficult night" by 83% of volunteers.[1]	Dose at which significant sleep disturbance became prominent.
80 mg	6	Sleep rated as "difficult" by 33% and "very poor" by 50% of volunteers.[1]	Considered not tolerated due to the high incidence and severity of sleep-related AEs.[1]

Table 2: Summary of Multiple Ascending Dose (MAD)

Study in Healthy Volunteers

Dose Regimen	Duration	Most Frequent and Dose-Limiting Adverse Events	Other Common Adverse Events
Up to 18 mg once daily	10 days	Sleep disorder, night sweats, decreased quantity and quality of sleep.[2]	Mild to moderate nausea, headache.[2]



Experimental Protocols Single Ascending Dose (SAD) Study in Healthy Volunteers (Study D3030C00001)

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[1]
- Participants: Healthy male and non-fertile female volunteers.[1]
- Dose Cohorts: Single oral doses of 0.1, 0.3, 1, 2.5, 5, 10, 20, 30, 50, and 80 mg of **AZD5213** or placebo were administered to sequential cohorts of subjects.[1]
- Safety Assessments: Safety and tolerability were the primary objectives. Assessments included the monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology and clinical chemistry).[1]

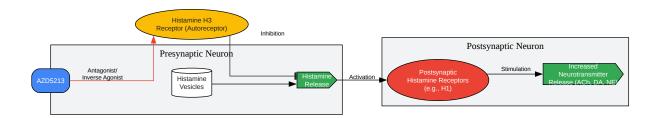
Positron Emission Tomography (PET) Study in Healthy Male Volunteers (NCT01194986)

- Study Design: An open-label study to assess the brain histamine H3 receptor occupancy of AZD5213 using the radioligand [11C]GSK189254.[3]
- Participants: Healthy young male volunteers.[3]
- Dosing: Single oral doses of AZD5213 ranging from 0.05 mg to 30 mg were administered.[3]
- Methodology: PET scans were conducted at baseline and after AZD5213 administration to measure receptor occupancy. Blood samples were collected to determine the plasma concentration of AZD5213. The relationship between plasma concentration and receptor occupancy was then modeled.[3]
- Safety Assessments: Standard safety monitoring, including recording of adverse events, was performed throughout the study.

Visualizations Signaling Pathways and Experimental Workflows



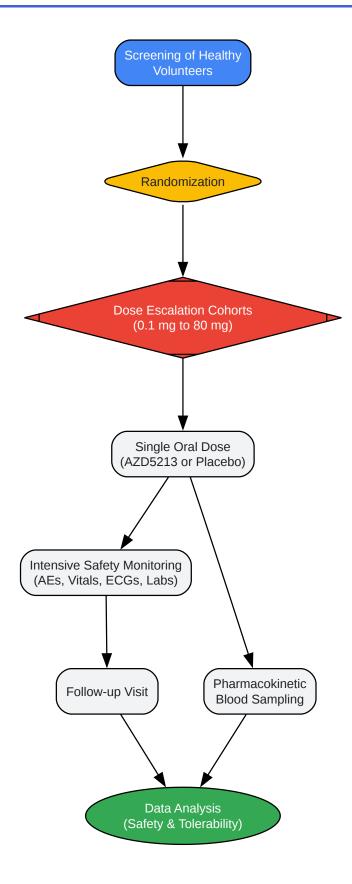
To visually represent the mechanisms and processes involved in the clinical evaluation of **AZD5213**, the following diagrams have been generated using the DOT language.



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Figure 1: Simplified signaling pathway of AZD5213 as a histamine H3 receptor antagonist.





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Figure 2: High-level workflow of the Single Ascending Dose (SAD) clinical trial for AZD5213.



Conclusion

The early-stage clinical studies of **AZD5213** have established a safety and tolerability profile that is primarily characterized by dose-dependent, sleep-related adverse events. Single doses up to 20 mg were generally well-tolerated in healthy volunteers, with higher doses leading to an increased incidence of sleep disturbance, night sweats, and nausea. The 80 mg single dose was deemed not tolerated. In multiple-dose studies, sleep-related AEs were also the dose-limiting factor. These findings are consistent with the mechanism of action of a histamine H3 receptor antagonist, which is known to promote wakefulness. The information compiled in this guide provides a foundational understanding of the safety profile of **AZD5213** for professionals in the field of drug development and neuroscience research. Further investigation in patient populations is necessary to fully characterize the benefit-risk profile of this compound for any specific indication.

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